

physical and chemical properties of 4-Chloro Dasatinib

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Compound of Interest

Compound Name: 4-Chloro Dasatinib

Cat. No.: B15282496

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In-Depth Technical Guide: 4-Chloro Dasatinib

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Chloro Dasatinib**, tailored for researchers, scientists, and drug development professionals. The document summarizes key data, outlines experimental protocols, and visualizes relevant biological and experimental workflows.

Core Properties of 4-Chloro Dasatinib

4-Chloro Dasatinib, a chlorinated analog of the tyrosine kinase inhibitor Dasatinib, is a compound of interest in targeted cancer therapy research. Its physicochemical properties are crucial for its formulation, delivery, and biological activity.

Physical and Chemical Data

The quantitative properties of **4-Chloro Dasatinib** are summarized in the tables below. It is important to note that while some data is available for **4-Chloro Dasatinib**, other properties are extrapolated from its well-characterized parent compound, Dasatinib, due to limited publicly available experimental data for the chlorinated analog.

Table 1: General and Computed Properties of **4-Chloro Dasatinib**

Property	Value	Source
IUPAC Name	N-(2,4-dichloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide	[1]
Molecular Formula	C22H25Cl2N7O2S	[1]
Molecular Weight	522.4 g/mol	[1]
Exact Mass	521.1167496 Da	[1]
CAS Number	2468737-89-3	[1]
Topological Polar Surface Area	135 Å ²	[1]
Heavy Atom Count	35	[1]

Table 2: Experimental and Extrapolated Physical Properties

Property	4-Chloro Dasatinib (Computed/Extrapolated)	Dasatinib (Experimental)	Source (Dasatinib)
Melting Point	Not available (likely similar to Dasatinib)	280-286 °C	[2][3]
Solubility	Sparingly soluble in water; Soluble in DMSO	Sparingly soluble in water (5.06 mg/mL); Soluble in DMSO (up to 200 mg/mL) and DMF (approx. 25 mg/mL)	[3][4][5]
Appearance	Assumed to be a white to off-white powder	White to off-white powder	[3][6]
Stability	Stable under standard laboratory conditions	Stable for at least two years when stored at -20°C as a solid. Solutions in DMSO may be stored at -20°C for up to 2 months.[3][4][5]	[3][4][5]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of **4-Chloro Dasatinib** are provided below. These are standard protocols that can be adapted for specific laboratory settings.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which **4-Chloro Dasatinib** transitions from a solid to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

Procedure:

- **Sample Preparation:** Ensure the **4-Chloro Dasatinib** sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
- **Capillary Loading:** Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube on a hard surface to pack the sample into a column of 2-3 mm in height.^[7]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Initial Determination:** For an unknown sample, perform a rapid heating (10-20 °C/min) to determine an approximate melting range.^[8]
- **Accurate Determination:** Allow the apparatus to cool. Using a new sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.^[8]
- **Observation:** Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.^[7]

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **4-Chloro Dasatinib** in an aqueous buffer (e.g., PBS, pH 7.4).

Apparatus:

- Incubator shaker
- Centrifuge
- Analytical balance
- HPLC or UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- pH meter

Procedure:

- Preparation: Prepare a buffered aqueous solution at the desired pH and temperature (e.g., 25 °C or 37 °C).
- Sample Addition: Add an excess amount of **4-Chloro Dasatinib** to a known volume of the buffer in a sealed flask. The presence of undissolved solid is necessary to ensure saturation. [\[9\]](#)
- Equilibration: Place the flask in an incubator shaker and agitate at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. [\[9\]](#)[\[10\]](#)
- Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration. [\[10\]](#)
- Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the sample appropriately and determine the concentration of **4-Chloro Dasatinib** using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- Calculation: The equilibrium solubility is the concentration of **4-Chloro Dasatinib** determined in the supernatant.

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a **4-Chloro Dasatinib** sample and quantify its concentration.

Apparatus:

- HPLC system with a UV detector
- Reversed-phase C18 column
- Autosampler
- Data acquisition and processing software

Typical HPLC Conditions (adaptable):

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Acetonitrile
- Gradient: A time-dependent gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: Determined by UV-Vis scan (likely around 323 nm based on Dasatinib^{[6][11]})
- Injection Volume: 10 µL

Procedure:

- Standard Preparation: Prepare a stock solution of **4-Chloro Dasatinib** of known concentration in a suitable solvent (e.g., DMSO). Create a series of calibration standards by

diluting the stock solution.

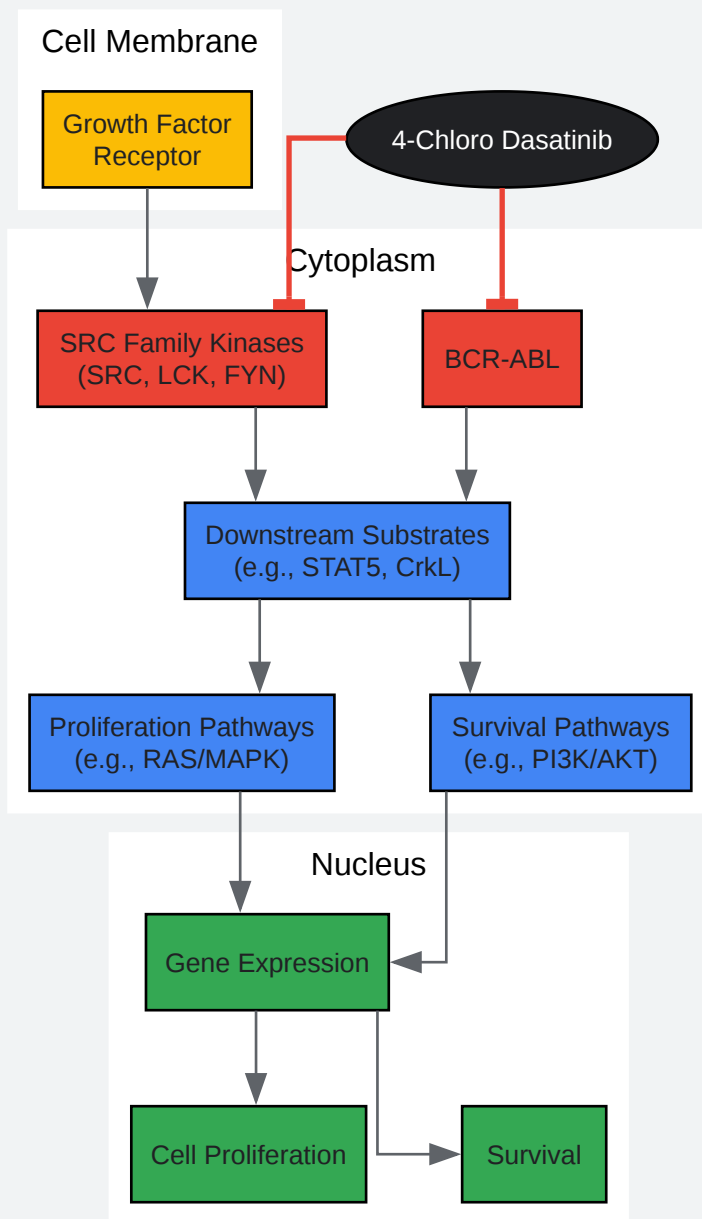
- Sample Preparation: Dissolve the **4-Chloro Dasatinib** sample in the mobile phase or a compatible solvent.
- Analysis: Inject the standards and the sample onto the HPLC system.
- Data Processing: Construct a calibration curve from the peak areas of the standards. Determine the concentration of **4-Chloro Dasatinib** in the sample from this curve. Purity can be assessed by the relative area of the main peak compared to any impurity peaks.

Signaling Pathways and Experimental Workflows

Plausible Signaling Pathway of 4-Chloro Dasatinib

Based on the known mechanism of Dasatinib, **4-Chloro Dasatinib** is expected to be a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases. This inhibition blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells, particularly in chronic myeloid leukemia (CML) and some forms of acute lymphoblastic leukemia (ALL).

Plausible Signaling Pathway of 4-Chloro Dasatinib

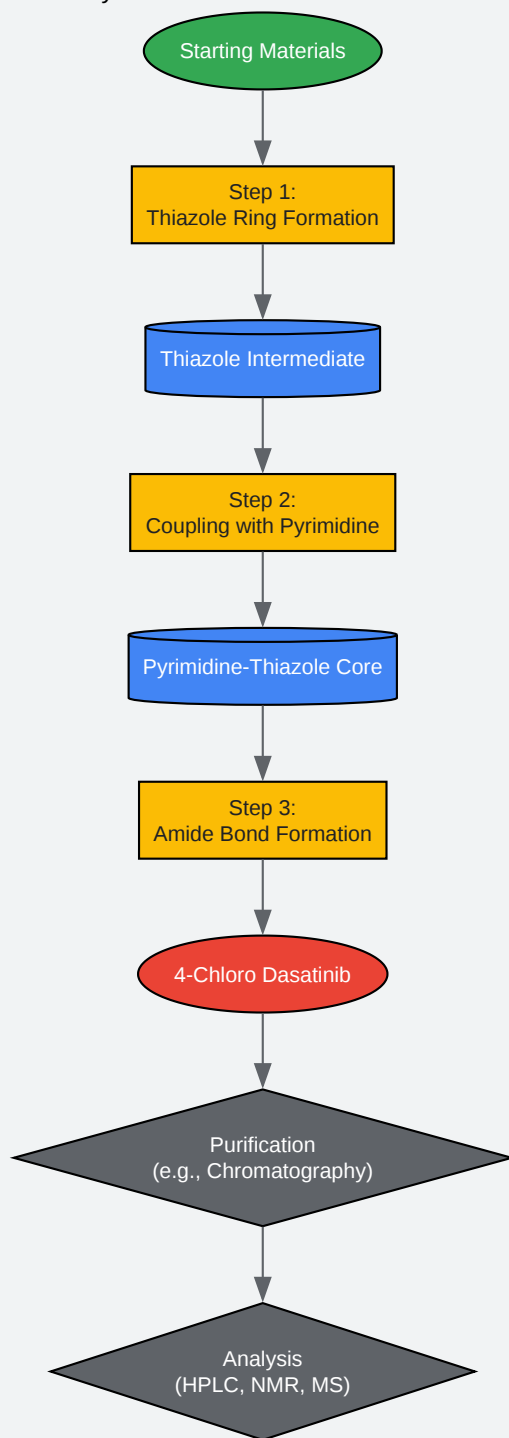
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Plausible inhibitory action of **4-Chloro Dasatinib** on key signaling pathways.

Experimental Workflow: Synthesis of 4-Chloro Dasatinib (Illustrative)

The synthesis of **4-Chloro Dasatinib** would likely follow a similar route to that of Dasatinib, with modifications to incorporate the dichloro-substituted aniline starting material. The following diagram illustrates a plausible synthetic workflow.

Illustrative Synthesis Workflow for 4-Chloro Dasatinib

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